Cyclopent-3-ene-1-carbaldehyde
Overview
Description
Cyclopent-3-ene-1-carbaldehyde is an organic compound with the molecular formula C₆H₈O. It is characterized by a cyclopentene ring with an aldehyde functional group attached to the first carbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopent-3-ene-1-carbaldehyde can be synthesized through various methods. One common approach involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature, promoted by triethylamine . Another method includes the use of phosphorous tribromide and dry DMF in dry dichloromethane, followed by the addition of cyclopentanone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions: Cyclopent-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopent-3-ene-1-carboxylic acid.
Reduction: Reduction reactions can convert it to cyclopent-3-ene-1-methanol.
Substitution: It can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly employed.
Major Products: The major products formed from these reactions include cyclopent-3-ene-1-carboxylic acid, cyclopent-3-ene-1-methanol, and various substituted cyclopent-3-ene derivatives.
Scientific Research Applications
Cyclopent-3-ene-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes
Mechanism of Action
Cyclopent-3-ene-1-carbaldehyde can be compared with other similar compounds such as cyclopent-3-ene-1-carboxylic acid and cyclopent-3-ene-1-methanol. While these compounds share a similar cyclopentene ring structure, their functional groups confer different reactivities and applications. This compound is unique due to its aldehyde functional group, which makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- Cyclopent-3-ene-1-carboxylic acid
- Cyclopent-3-ene-1-methanol
- Cyclopent-3-ene-1-carboxamide
This comprehensive overview highlights the significance of cyclopent-3-ene-1-carbaldehyde in various fields of research and industry. Its unique structure and reactivity make it a valuable compound for further study and application.
Properties
IUPAC Name |
cyclopent-3-ene-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-5-6-3-1-2-4-6/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCWOSMNBMMDPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415628 | |
Record name | Cyclopent-3-ene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20145-35-1 | |
Record name | Cyclopent-3-ene-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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